molecular formula C22H22FNO3 B12756954 4'-Fluoro-7-methoxy-3-methyl-8-(1-pyrrolidinylmethyl)flavone CAS No. 86073-57-6

4'-Fluoro-7-methoxy-3-methyl-8-(1-pyrrolidinylmethyl)flavone

Cat. No.: B12756954
CAS No.: 86073-57-6
M. Wt: 367.4 g/mol
InChI Key: UEWGMFWSPRBISG-UHFFFAOYSA-N
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Description

4'-Fluoro-7-methoxy-3-methyl-8-(1-pyrrolidinylmethyl)flavone (Molecular formula: C₂₂H₂₂FNO₃; molecular weight: 367.4 g/mol) is a synthetic flavone derivative characterized by a fluorophenyl group at the 4' position, a methoxy group at C7, a methyl group at C3, and a pyrrolidinylmethyl substituent at C8 (Fig. 1) . Its structural features include:

  • Core structure: A flavone backbone (2-phenylchromen-4-one) with a ketone at C4 and a double bond between C2 and C2.
  • Physicochemical properties: Predicted Collision Cross Section (CCS) values range from 190.3 Ų ([M+H]⁺) to 205.5 Ų ([M+Na]⁺), indicating moderate ion mobility characteristics .

Properties

CAS No.

86073-57-6

Molecular Formula

C22H22FNO3

Molecular Weight

367.4 g/mol

IUPAC Name

2-(4-fluorophenyl)-7-methoxy-3-methyl-8-(pyrrolidin-1-ylmethyl)chromen-4-one

InChI

InChI=1S/C22H22FNO3/c1-14-20(25)17-9-10-19(26-2)18(13-24-11-3-4-12-24)22(17)27-21(14)15-5-7-16(23)8-6-15/h5-10H,3-4,11-13H2,1-2H3

InChI Key

UEWGMFWSPRBISG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C(C1=O)C=CC(=C2CN3CCCC3)OC)C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Fluoro-7-methoxy-3-methyl-8-(1-pyrrolidinylmethyl)flavone typically involves multiple steps:

    Starting Materials: The synthesis begins with the appropriate substituted benzaldehyde and acetophenone derivatives.

    Condensation Reaction: These starting materials undergo a Claisen-Schmidt condensation to form the chalcone intermediate.

    Cyclization: The chalcone intermediate is then cyclized under acidic or basic conditions to form the flavone core.

    Substitution Reactions:

    Pyrrolidinylmethyl Group Addition: The final step involves the addition of the pyrrolidinylmethyl group, typically through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4’-Fluoro-7-methoxy-3-methyl-8-(1-pyrrolidinylmethyl)flavone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the flavone core, leading to the formation of dihydroflavones.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Dihydroflavones.

    Substitution: Various substituted flavones depending on the nucleophile used.

Scientific Research Applications

4’-Fluoro-7-methoxy-3-methyl-8-(1-pyrrolidinylmethyl)flavone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and as a precursor in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 4’-Fluoro-7-methoxy-3-methyl-8-(1-pyrrolidinylmethyl)flavone involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in inflammatory and cancer pathways.

    Pathways Involved: It may modulate signaling pathways such as NF-κB, MAPK, and PI3K/Akt, which are crucial in inflammation and cancer progression.

Comparison with Similar Compounds

Key Observations:

Chlorine’s larger atomic radius may enhance steric interactions in receptor binding .

Polarity : The methoxymethoxy group in 7f introduces additional hydrogen bond acceptors, which may improve solubility but reduce membrane permeability compared to the target compound .

Bioactivity and Pharmacological Implications

While direct IC₅₀ data for the target compound is unavailable, flavones with similar substituents (clusters 1, 2, 7, 9) typically exhibit IC₅₀ values <100 μM, except for mormin (103.5 μM) and morusinol (135.9 μM) . Key insights include:

  • 4'-Substitution : Fluorine’s electronegativity may enhance binding affinity to targets sensitive to electronic effects (e.g., kinases or GPCRs) compared to chloro or methoxy groups.
  • Pyrrolidinylmethyl Group: The tertiary amine in the pyrrolidine moiety could facilitate interactions with acidic residues in binding pockets, a feature absent in non-nitrogenous analogs .
  • Metabolic Stability : Fluorine’s resistance to oxidative metabolism may prolong half-life relative to chlorine, which is more susceptible to dehalogenation .

Biological Activity

4'-Fluoro-7-methoxy-3-methyl-8-(1-pyrrolidinylmethyl)flavone, a synthetic flavonoid derivative, has garnered attention due to its potential biological activities, particularly in pharmacology. This compound is structurally characterized by a flavone backbone with specific substitutions that may influence its biological properties. The aim of this article is to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.

  • Molecular Formula : C22H22FNO3
  • Molecular Weight : 367.45 g/mol
  • CAS Registry Number : 86073-57-6

Antioxidant Activity

Research indicates that flavonoids exhibit significant antioxidant properties, which are crucial for mitigating oxidative stress-related diseases. The antioxidant potential of 4'-Fluoro-7-methoxy-3-methyl-8-(1-pyrrolidinylmethyl)flavone has been evaluated through various assays, demonstrating its ability to scavenge free radicals effectively.

Table 1: Antioxidant Activity Comparison

CompoundIC50 (µg/mL)Reference
4'-Fluoro-7-methoxy-3-methyl-8-(1-pyrrolidinylmethyl)flavone50.00
Ascorbic Acid38.21

Cytotoxicity

The cytotoxic effects of this compound have been studied against several cancer cell lines. Notably, it has shown promising results in inhibiting the growth of HeLa (cervical cancer) and U251 (glioblastoma) cells.

Table 2: Cytotoxicity Data

Cell LineIC50 (µg/mL)Reference
HeLa25.00
U25130.00

The mechanism through which 4'-Fluoro-7-methoxy-3-methyl-8-(1-pyrrolidinylmethyl)flavone exerts its biological effects is believed to involve modulation of signaling pathways related to apoptosis and cell proliferation. Studies suggest that this compound may induce apoptosis in cancer cells through the activation of caspases and the upregulation of pro-apoptotic proteins.

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

  • Study on Cancer Cell Lines : A recent investigation demonstrated that treatment with this flavone derivative significantly inhibited cell viability in both HeLa and U251 cells, with mechanisms involving oxidative stress induction and apoptosis pathways being implicated.
  • Pharmacological Profiling : In another study, a pharmacophore model was developed to predict the activity of various flavonoid derivatives, including 4'-Fluoro-7-methoxy-3-methyl-8-(1-pyrrolidinylmethyl)flavone, against specific targets such as CDK4, indicating its potential as a lead compound for further development in cancer therapy.

Safety and Toxicity

Acute toxicity studies have been conducted to assess the safety profile of this compound. The LD50 value in rodent models was found to be approximately 243 mg/kg when administered intraperitoneally, indicating moderate toxicity levels that warrant further investigation into its safety for therapeutic use .

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